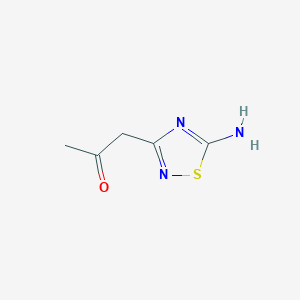
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid
Overview
Description
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H9FO4. It is known for its unique structure, which includes a fluorine atom attached to a cyclopropane ring, and two carboxylic acid groups, one of which is esterified with an ethyl group. This compound is typically found as a pale-yellow to yellow-brown sticky oil or semi-solid .
Preparation Methods
The synthesis of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to ensure the selective introduction of the fluorine atom. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the cyclopropane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester and carboxylic acid groups can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1,2-dicarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Chlorocyclopropane-1,2-dicarboxylic acid 1-ethyl ester: Substitutes chlorine for fluorine, leading to variations in chemical behavior.
1-Bromocyclopropane-1,2-dicarboxylic acid 1-ethyl ester: Bromine substitution affects the compound’s reactivity and potential applications. The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTIOEBBWWWCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-48-4 | |
| Record name | 2-(ethoxycarbonyl)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)
![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)


![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)

![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)

